

4-Phenylbutanal vs 4-phenylbutyric acid properties

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Compound Focus: 4-Phenylbutanal

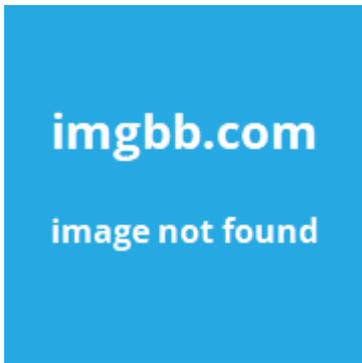
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Property Comparison at a Glance

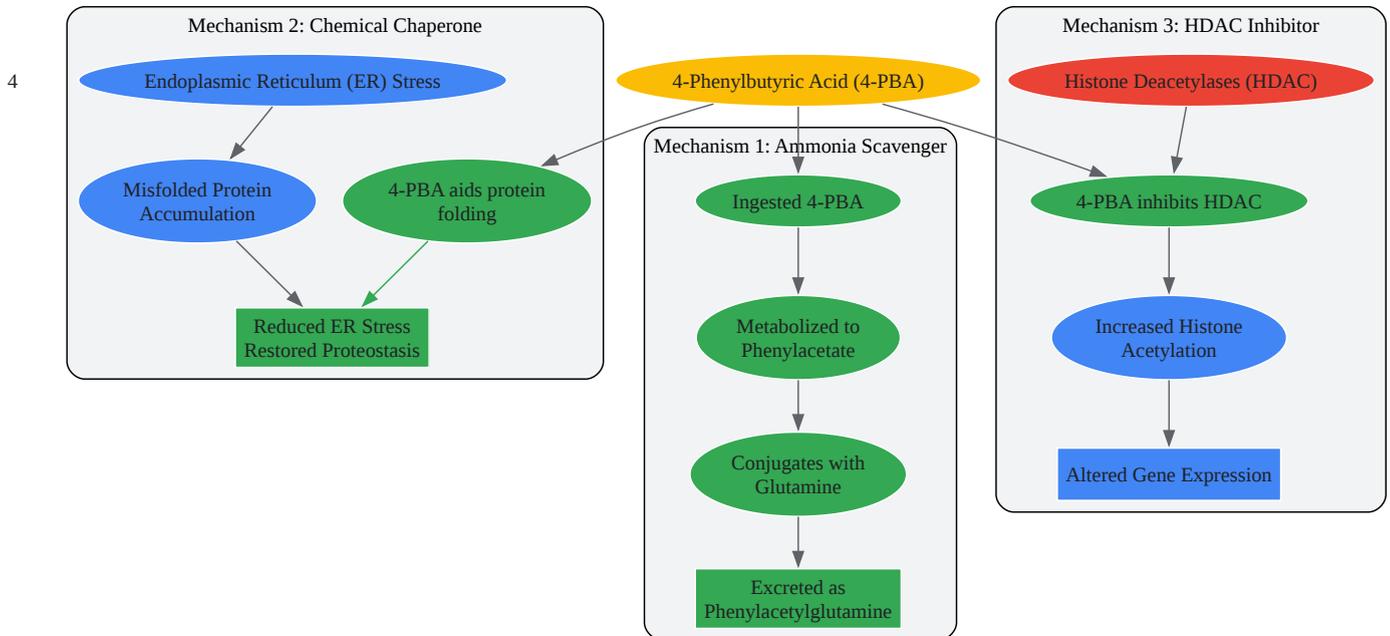
The table below summarizes the fundamental differences between these two compounds.

Property	4-Phenylbutanal	4-Phenylbutyric Acid
CAS Number	18328-11-5 [1]	1821-12-1 [2]
Chemical Structure	 The image placeholder for 4-Phenylbutanal shows a blue square with the text "imgbb.com" and "image not found" in white.	 The image placeholder for 4-Phenylbutyric Acid shows a blue square with the text "imgbb.com" and "image not found" in white.
IUPAC Name	4-Phenylbutanal [1]	4-Phenylbutanoic acid [3]
Molecular Formula	C ₁₀ H ₁₂ O [1]	C ₁₀ H ₁₂ O ₂ [2]

Property	4-Phenylbutanal	4-Phenylbutyric Acid
Molecular Weight	148.20 g/mol [1]	164.20 g/mol [2]
Melting Point	45-48 °C [1]	49-53 °C [2]
Boiling Point	243.3°C [1]	165°C at 10 mmHg [2]
Functional Group	Aldehyde (-CHO)	Carboxylic Acid (-COOH)
Primary Applications	Used as a chemical intermediate in organic synthesis [1].	Urea cycle disorder medication, chemical chaperone in research, histone deacetylase (HDAC) inhibitor [4] [5] [6].

Research Profile & Experimental Data for 4-Phenylbutyric Acid

Given its established biological roles, 4-Phenylbutyric acid (4-PBA) has a rich profile of experimental data. The following diagram outlines its three primary, well-researched mechanisms of action.



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The diverse mechanisms of 4-PBA are supported by specific experimental findings:

1. Urea Cycle Disorders (Ammonia Scavenging)

- **Mechanism:** 4-PBA is a prodrug metabolized in the liver and kidneys to phenylacetate. Phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is excreted by the kidneys, providing an alternative pathway for waste nitrogen removal [4] [5].
- **Supporting Data:** Approximately **80-100%** of an administered dose is excreted in urine as phenylacetylglutamine within 24 hours [5]. The elimination half-life of phenylbutyric acid is short, ranging from **0.76 to 0.77 hours** [5].

2. Chemical Chaperone Activity (Maintaining Proteostasis)

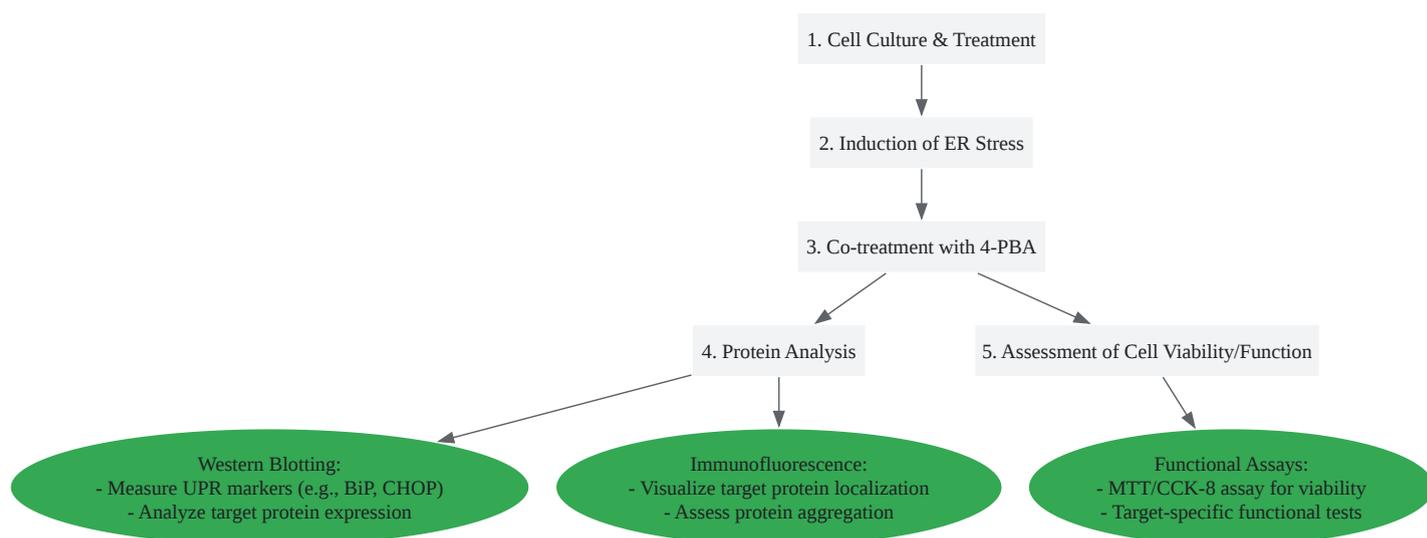
- **Mechanism:** 4-PBA reduces endoplasmic reticulum (ER) stress by stabilizing protein folding, preventing the aggregation of misfolded proteins, and attenuating the unfolded protein response (UPR) [7].
- **Experimental Example:** In cystic fibrosis research, 4-PBA helps the misfolded $\Delta F508$ -CFTR protein reach the cell surface, restoring some chloride channel function [4].

3. Epigenetic Modulation (HDAC Inhibition)

- **Mechanism:** By inhibiting histone deacetylases, 4-PBA promotes a more relaxed chromatin structure, facilitating gene transcription [4] [6].
- **Research Findings:** This activity is under investigation for conditions like sickle cell disease (by inducing fetal hemoglobin expression) [4] and various cancers [4] [6]. Notably, one study in *Arabidopsis* found that its plant regeneration effects were not linked to HDAC inhibition, indicating context-specific activity [8].

Detailed Experimental Protocol

To illustrate how the chemical chaperone function of 4-PBA is evaluated, here is a generalized *in vitro* protocol based on common research methodologies.



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Key Steps in the Workflow:

- **Cell Culture & Treatment:** Culture an appropriate cell line (e.g., HEK293, HeLa, or disease-specific cell models). Seed cells in multi-well plates for replicates [8] [9].
- **Induction of ER Stress:** Treat cells with a known ER stress inducer. Common agents include:
 - **Tunicamycin:** Inhibits N-linked glycosylation (typical concentration range: 1-10 $\mu\text{g}/\text{mL}$).
 - **Thapsigargin:** Inhibits the SERCA Ca^{2+} pump (typical concentration range: 1-5 μM).
- **Co-treatment with 4-PBA:** Simultaneously with the ER stressor, add 4-PBA to the culture medium. A wide range of concentrations is tested (e.g., 0.1 mM to 5 mM) to establish a dose-response curve [8].
- **Protein Analysis:**
 - **Western Blotting:** Analyze cell lysates for UPR markers such as BiP/GRP78 (an indicator of ER stress) and CHOP (a pro-apoptotic transcription factor). Reduction in these markers with 4-PBA treatment indicates alleviation of ER stress [8].
 - **Immunofluorescence:** Use antibodies to visualize the localization and aggregation of the target protein of interest (e.g., mutant CFTR). Improved localization to the cell membrane after

4-PBA treatment indicates successful chaperone activity.

- **Assessment of Cell Viability/Function:**

- **Viability Assays:** Use assays like MTT or CCK-8 to quantify cell survival under stress conditions with and without 4-PBA [9].
- **Functional Assays:** Perform assays specific to the target protein's function, such as a chloride efflux assay for CFTR function.

Key Takeaways for Researchers

- **4-Phenylbutyric Acid is a Multi-Faceted Tool:** Its well-characterized roles as an ammonia scavenger, chemical chaperone, and HDAC inhibitor make it a valuable compound for pharmaceutical development and basic research, particularly in studying protein misfolding diseases and epigenetic regulation.
- **4-Phenylbutanal is a Synthetic Intermediate:** The available data positions **4-Phenylbutanal** primarily as a building block for organic synthesis, with no significant biological data found in the current search results.
- **Mind the Mechanism in Experiments:** When designing experiments with 4-PBA, consider that its effects (e.g., chaperone vs. HDAC inhibition) can be cell-type and context-dependent [6] [8]. Careful controls are necessary to attribute observed effects to a specific mechanism.

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